4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide
Description
Chemical Classification and Structural Taxonomy
The compound 4-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide belongs to the heterocyclic compound class known as thienopyrimidines, specifically the thieno[2,3-d]pyrimidine subfamily. Thienopyrimidines exist in three distinct isomeric forms, with thieno[2,3-d]pyrimidines representing one of the most extensively studied configurations due to their structural relationship with purine bases such as adenine and guanine. The benzothiolo[2,3-d]pyrimidine framework represents a fused tricyclic system where a benzene ring is condensed with the thieno[2,3-d]pyrimidine core, creating a rigid planar structure that serves as the foundation for various pharmacological activities.
The molecular architecture of this compound features several key structural elements that define its classification. The core benzothiolo[2,3-d]pyrimidine system consists of a pyrimidine ring fused to a thiophene ring, which is further fused to a benzene ring, creating a tricyclic aromatic system. The tetrahydro designation indicates the partial saturation of the benzene portion, specifically at positions 5, 6, 7, and 8, which introduces conformational flexibility and alters the electronic properties compared to fully aromatic analogs. This structural modification is significant as it affects the compound's lipophilicity, metabolic stability, and potential binding interactions with biological targets.
The substituent pattern includes an amino group at position 4 of the pyrimidine ring, which is crucial for hydrogen bonding interactions and electronic density distribution within the heterocyclic system. The sulfanyl linkage at position 2 connects the heterocyclic core to a butanamide chain terminated with a cyclohexyl group. This extended side chain contributes to the compound's three-dimensional structure and provides additional sites for molecular recognition and binding specificity. Related compounds in the literature demonstrate similar structural features, such as the morpholin-4-ylmethanone derivative documented in chemical databases, which shares the same core benzothiolo[2,3-d]pyrimidine framework but differs in the nature of the substituents.
| Structural Component | Chemical Feature | Significance |
|---|---|---|
| Core Framework | Benzothiolo[2,3-d]pyrimidine | Provides structural rigidity and purine-like properties |
| Tetrahydro Modification | Positions 5,6,7,8 saturated | Enhances conformational flexibility |
| Amino Substituent | Position 4 of pyrimidine | Essential for hydrogen bonding |
| Sulfanyl Linkage | Position 2 connection | Enables extended substitution |
| Cyclohexylbutanamide | Terminal substituent | Contributes to binding specificity |
Properties
IUPAC Name |
4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS2/c21-18-17-14-9-4-5-10-15(14)27-19(17)24-20(23-18)26-12-6-11-16(25)22-13-7-2-1-3-8-13/h13H,1-12H2,(H,22,25)(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEXIHJIWHPZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 404.6 g/mol. Its structure includes a benzothiolo-pyrimidine moiety and a cyclohexylbutanamide side chain, which contribute to its diverse biological activities. The presence of sulfur and amino groups facilitates interactions with biological macromolecules through hydrogen bonding and other mechanisms .
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂S₂ |
| Molecular Weight | 404.6 g/mol |
| Functional Groups | Amino, Sulfur |
| Structural Motif | Benzothiolo-Pyrimidine |
Research indicates that the compound exhibits a range of biological activities, primarily attributed to its ability to interact with various cellular pathways. The sulfur atom in its structure plays a crucial role in mediating these interactions, which can lead to significant therapeutic effects.
- Antitumor Activity : Studies have shown that derivatives of thienopyrimidines, including this compound, demonstrate potent antitumor activity by inhibiting cell proliferation in various cancer cell lines .
- Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially offering therapeutic benefits in autoimmune disorders .
- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication, indicating its potential as an antiviral agent .
Antitumor Efficacy
In a study evaluating the cytotoxic effects of similar compounds on A-549 lung cancer cells, it was found that certain derivatives exhibited significant inhibition of cell growth. The mechanism involved alterations in signaling pathways related to apoptosis and cell cycle regulation .
Immunological Studies
Another investigation focused on the immunosuppressive effects of thienopyrimidine derivatives, including the target compound. Results indicated that these compounds could suppress T-cell proliferation significantly while enhancing apoptosis in B-cells, suggesting their utility in treating conditions characterized by excessive immune activation .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sildenafil | Contains a piperazine ring | PDE5 inhibitor | Targets specific pathways for erectile dysfunction |
| Cyclophosphamide | Phosphoramide group | Alkylating agent | Affects DNA directly; used in chemotherapy |
| Thienopyrimidine derivatives | Similar sulfur-containing heterocycles | Antitumor activity | Varies widely in substituents affecting potency |
This comparison highlights the distinctive nature of the target compound as a candidate for further medicinal chemistry exploration.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Solubility : The ethoxy group in ’s compound improves hydrophilicity compared to the cyclohexyl group in the target compound, which prioritizes membrane permeability .
Core Modifications: 7-Methyl substitution () stabilizes the tetrahydro core, enhancing metabolic stability, while 4-amino groups (target compound) may facilitate hydrogen bonding with biological targets .
Preparation Methods
One-Pot Sequential Synthesis
A patent describes a one-pot method where the benzothienopyrimidine core and sulfanyl group are synthesized sequentially without isolating intermediates. For example, POCl₃-mediated chlorination and subsequent thiourea treatment in DMF reduce purification steps (overall yield: 58%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the thiol-ene coupling step, improving yield to 81% while reducing reaction time by 70%.
Comparative Table :
Scale-Up Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
